1-Ethylpiperazine
Overview
Description
1-Ethylpiperazine is an organic compound with the molecular formula C6H14N2. It is a derivative of piperazine, where one of the hydrogen atoms is replaced by an ethyl group. This compound is a colorless to pale yellow liquid with a strong ammonia-like odor. It is soluble in water and many organic solvents, making it versatile for various applications.
Mechanism of Action
Target of Action
1-Ethylpiperazine is a derivative of piperazine, which is known to have a broad class of chemical compounds with important pharmacological properties . .
Mode of Action
Piperazine, the parent compound of this compound, is known to paralyze parasites, allowing the host body to easily expel the invasive organism. This neuromuscular effect is thought to be caused by blocking acetylcholine at the myoneural junction. This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor . It’s plausible that this compound may share similar modes of action, but specific studies would be needed to confirm this.
Pharmacokinetics
The physical properties such as boiling point (157°c) and density (0899 g/mL at 25°C) are known . These properties can influence the bioavailability of the compound.
Result of Action
It’s known that this compound may be used in the preparation of certain compounds , suggesting it may have roles in synthetic chemistry and potentially in pharmacological applications.
Action Environment
It’s known that piperazine readily absorbs water and carbon dioxide from the air , suggesting that environmental factors such as humidity and atmospheric composition could potentially influence the action of this compound.
Preparation Methods
1-Ethylpiperazine can be synthesized through several methods:
Reaction with Piperazine: One common method involves reacting piperazine with ethylating agents such as bromoethane or ethyl iodide under basic conditions.
Cyclization of 1,2-Diamine Derivatives: Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts.
Industrial Production: Industrially, this compound can be produced by the hydrogenation of N-β-hydroxyethylenediamine in the presence of a catalyst at high temperatures and pressures.
Chemical Reactions Analysis
1-Ethylpiperazine undergoes various chemical reactions:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of N-ethylpiperazine-N-oxide.
Substitution: It acts as a nucleophile in substitution reactions, where it can react with alkyl halides to form N-alkylated products.
Acylation: It can undergo acylation reactions with acyl chlorides or anhydrides to form N-acyl derivatives.
Scientific Research Applications
1-Ethylpiperazine has several scientific research applications:
Biology: In biological research, it is used as a reagent in the synthesis of bioactive molecules and as a precursor in the preparation of enzyme inhibitors.
Industry: It is employed in the production of dyes and as a solvent in various industrial processes.
Comparison with Similar Compounds
1-Ethylpiperazine can be compared with other piperazine derivatives:
1-Methylpiperazine: Similar to this compound, but with a methyl group instead of an ethyl group.
1-Phenylpiperazine: Contains a phenyl group, making it more hydrophobic and often used in the synthesis of more complex organic molecules.
1-Isopropylpiperazine: Has an isopropyl group, which can influence its steric and electronic properties, affecting its reactivity and applications.
This compound stands out due to its balance of hydrophilicity and hydrophobicity, making it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-2-8-5-3-7-4-6-8/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCYRFWNGRMRJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073346 | |
Record name | Piperazine, 1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5308-25-8 | |
Record name | 1-Ethylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5308-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005308258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5308-25-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60707 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperazine, 1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.788 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ETHYLPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W2BW0V73G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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